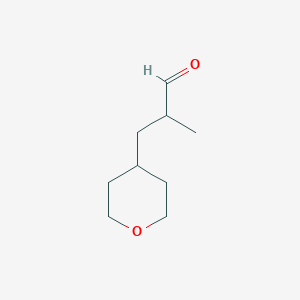
2-Methyl-3-(oxan-4-yl)propanal
Overview
Description
2-Methyl-3-(oxan-4-yl)propanal is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is also known by its IUPAC name, 2-methyl-3-tetrahydro-2H-pyran-4-ylpropanal . This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
The synthesis of 2-Methyl-3-(oxan-4-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-buten-2-ol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 1-2 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-3-(oxan-4-yl)propanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Methyl-3-(oxan-4-yl)propanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(oxan-4-yl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tetrahydropyran ring may also play a role in its interaction with enzymes and receptors, influencing its biological activity.
Comparison with Similar Compounds
2-Methyl-3-(oxan-4-yl)propanal can be compared with other similar compounds, such as:
2-Methyl-3-(oxan-4-yl)propanol: This compound is the reduced form of this compound and has different chemical and biological properties.
2-Methyl-3-(oxan-4-yl)propanoic acid: This is the oxidized form of the compound and is used in different applications compared to the aldehyde form.
Tetrahydropyran derivatives: Other derivatives of tetrahydropyran may have similar structures but different functional groups, leading to varied chemical reactivity and applications.
This compound is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-(oxan-4-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(7-10)6-9-2-4-11-5-3-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVSSQATIPRDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)
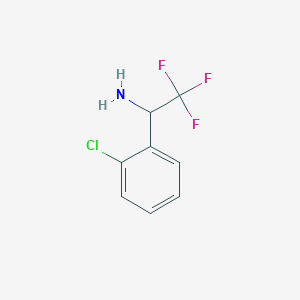
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
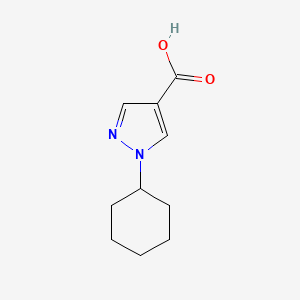

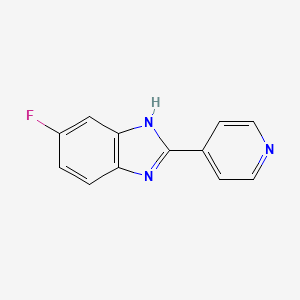
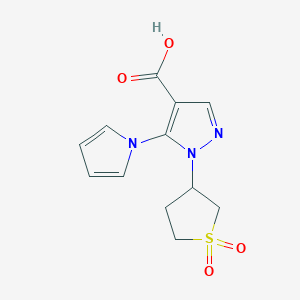
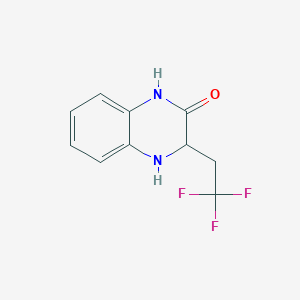
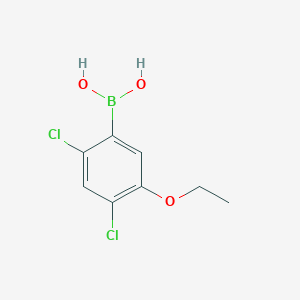
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1454586.png)
![Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B1454587.png)


